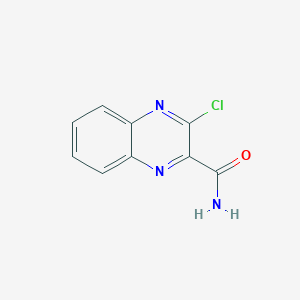

3-Chloroquinoxaline-2-carboxamide

Übersicht

Beschreibung

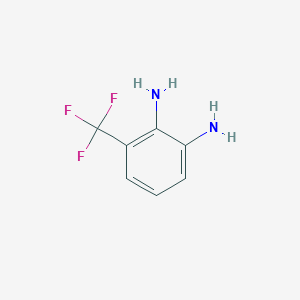

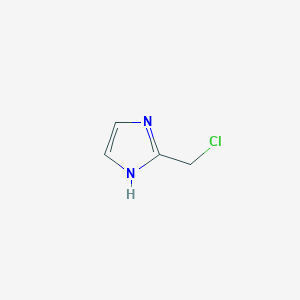

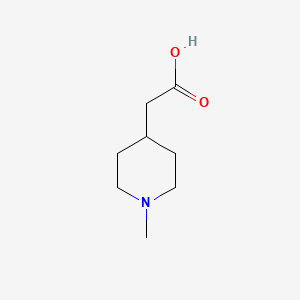

3-Chloroquinoxaline-2-carboxamide is a chemical compound with the molecular formula C9H6ClN3O and a molecular weight of 207.62 . It is used for research purposes.

Synthesis Analysis

A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol in the microwave environment .Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxaline-2-carboxamide is represented by the formula C9H6ClN3O .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinoline Ring Systems

3-Chloroquinoxaline-2-carboxamide is used in the synthesis of quinoline ring systems . The quinoline ring is a versatile heterocyclic compound that is found in many natural products and pharmaceuticals. The synthesis of quinoline ring systems involves the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases .

Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems

This compound is also used in reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . These systems are of interest due to their potential applications in medicinal chemistry and drug discovery.

Serotonin 3 (5-HT3) Receptor Antagonist

3-Chloroquinoxaline-2-carboxamide has been evaluated for its serotonin (5-HT3) receptor antagonistic activities . This makes it a potential candidate for the treatment of conditions such as anxiety, schizophrenia, drug abuse and withdrawal, and age-associated memory impairments.

Treatment of Nausea and Vomiting

The compound has been studied for its potential use in the treatment of nausea and vomiting, particularly those caused by cancer chemotherapy . The development of serotonin3 (5-HT3) antagonists has dramatically improved the treatment of emesis induced by anticancer therapy .

Development of More Selective 5-HT Antagonists

Due to the key pharmacophoric requirements of 5-HT3 antagonists, 3-chloroquinoxaline-2-carboxamides were designed and synthesized . These new chemical entities were evaluated for 5-HT3 antagonism, which could lead to the development of more selective 5-HT antagonists .

Potential Applications in Central Nervous System Disorders

Several studies suggest a role of 5-HT3 antagonists in the treatment of central nervous system disorders . Therefore, 3-Chloroquinoxaline-2-carboxamide, as a 5-HT3 antagonist, may have potential applications in treating these disorders.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloroquinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUXDVSMMOZYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoxaline-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 3-chloroquinoxaline-2-carboxamides interact with the serotonin 5-HT3 receptor and what are the downstream effects?

A1: The provided research article focuses on the synthesis and in vitro evaluation of 3-chloroquinoxaline-2-carboxamides as serotonin 5-HT3 receptor antagonists []. While the exact mechanism of action is not elaborated upon in this study, these compounds are believed to bind to the 5-HT3 receptor and block the binding site of serotonin, preventing its action. This antagonism of the 5-HT3 receptor can lead to various downstream effects, including the inhibition of nausea and vomiting, which are often associated with chemotherapy and other medical treatments.

Q2: What is the impact of structural modifications on the activity of 3-chloroquinoxaline-2-carboxamides?

A2: The research emphasizes the structure-activity relationship (SAR) by synthesizing a series of 3-chloroquinoxaline-2-carboxamides with varying substituents on the carboxamide nitrogen []. The study found that the 5-HT3 receptor antagonistic activity was influenced by the nature of these substituents. Specifically, compound 3g, containing a specific Mannich base derived from p-aminophenol, exhibited comparable antagonistic activity to the standard drug Ondansetron in the in vitro assay using guinea pig ileum []. This highlights the importance of specific structural features in determining the potency of these compounds as 5-HT3 receptor antagonists.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)

![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)